molecular formula C26H25N3OS3 B12615088 (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12615088
M. Wt: 491.7 g/mol
InChI Key: VBKAAWWLYFQVRK-KQWNVCNZSA-N
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Description

(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule belonging to the rhodanine-based chemotype, a scaffold well-known for its diverse biological activities and frequent application in medicinal chemistry research. This specific compound features a complex structure incorporating cyclopentyl, phenylpyrazole, and ethylsulfanylphenyl substituents, making it a valuable intermediate or lead compound for investigating structure-activity relationships (SAR). The rhodanine core is a privileged structure in drug discovery, particularly noted for its inhibitory potential against various enzymatic targets. Compounds within this class have been extensively studied for their activity against protein kinases [https://pubchem.ncbi.nlm.nih.gov/], bacterial targets like penicillin-binding proteins [https://www.ncbi.nlm.nih.gov/], and viral enzymes. The presence of the (Z)-configurated benzylidene group at the 5-position is a common feature in many bioactive rhodanine derivatives, which often function by interacting with the active sites of enzymes. Researchers may utilize this compound as a key chemical probe in high-throughput screening assays to identify novel biological pathways or as a starting point for the design and synthesis of more potent and selective inhibitors for conditions such as infectious diseases, cancer, and metabolic disorders. Its mechanism of action is likely tied to specific, target-dependent inhibition, which requires empirical validation in relevant biological systems. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H25N3OS3

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3OS3/c1-2-32-22-14-12-18(13-15-22)24-19(17-28(27-24)20-8-4-3-5-9-20)16-23-25(30)29(26(31)33-23)21-10-6-7-11-21/h3-5,8-9,12-17,21H,2,6-7,10-11H2,1H3/b23-16-

InChI Key

VBKAAWWLYFQVRK-KQWNVCNZSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

One-pot synthesis methods have gained popularity due to their efficiency and simplicity. For instance:

  • Method A : A one-pot synthesis involving a reaction between an aromatic amine, an aldehyde, and mercaptoacetic acid using Bi(SCH₂COOH)₃ as a catalyst has been reported. This method operates under solvent-free conditions and can yield significant amounts of thiazolidinone derivatives when the reaction temperature is maintained at around 70°C.

Multicomponent Reactions

Multicomponent reactions (MCRs) are effective for synthesizing complex structures:

  • Method B : A four-component condensation-cyclization reaction involving hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate (DMAD) in ethanol has been utilized to synthesize thiazolidinone analogues. This method allows for the formation of multiple bonds in a single step, enhancing efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to accelerate reactions and improve yields:

  • Method C : The use of microwave irradiation in the one-pot synthesis of thiazolidinones has shown to enhance reaction rates and product yields significantly. For example, reactions involving substituted thioureas with carboxylic acids under microwave conditions have demonstrated improved efficiency.

Conventional Heating

Traditional heating methods remain relevant:

  • Method D : Conventional heating methods using reflux conditions have been reported for synthesizing thiazolidinones from various starting materials, including anilines and aldehydes in the presence of thioglycolic acid.

Catalytic Approaches

Catalysts play a crucial role in enhancing reaction efficiency:

  • Method E : The use of DSDABCOC as a catalyst in the reaction between pyrazole carbaldehyde and anilines has yielded thiazolidinone derivatives with good yields (82–92%). This method also benefits from reduced energy consumption when ultrasound is applied during the reaction.
Method Description Yield (%) Conditions
One-Pot Synthesis Reaction of amine, aldehyde, and mercaptoacetic acid with Bi(SCH₂COOH)₃ Variable Solvent-free, 70°C
Multicomponent Four-component condensation with hydrazine carbothiomide and DMAD High Reflux in ethanol
Microwave-Assisted Microwave irradiation for faster reactions Improved Standard microwave conditions
Conventional Heating Refluxing aniline with aldehyde and thioglycolic acid Variable Traditional heating
Catalytic Approach DSDABCOC catalyst in pyrazole-aniline reactions 82–92 Ultrasound-assisted

Chemical Reactions Analysis

Nucleophilic Additions at the Thiazolidinone Core

The 4-oxo and 2-thioxo groups in the thiazolidinone ring serve as electrophilic centers for nucleophilic attacks:

  • Ammonolysis : Reaction with aqueous ammonia under reflux (60–80°C, 6–8 hours) opens the thiazolidinone ring, forming a thiourea derivative via cleavage of the C4–N1 bond .

  • Grignard Reagent Addition : Organomagnesium reagents (e.g., RMgX) attack the C4 carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-3-(hydroxy(methyl))thiazolidin-4-ol .

Table 1: Nucleophilic Reactions

Reaction TypeReagents/ConditionsProductYield
AmmonolysisNH₃ (aq.), reflux, 6hThiourea derivative65–72%
Grignard AdditionCH₃MgBr, THF, 0°C to RT, 2hTertiary alcohol at C458%

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes regioselective electrophilic substitution at the C3 and C5 positions:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C3 of the pyrazole ring, forming (5Z)-3-cyclopentyl-5-({3-nitro-1-phenyl-4-[4-(ethylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one .

  • Halogenation : Bromination (Br₂/CH₃COOH) occurs at C5, yielding a 5-bromo-pyrazole derivative.

Table 2: Electrophilic Substitutions

Reaction TypeReagents/ConditionsPosition ModifiedYield
NitrationHNO₃/H₂SO₄, 0–5°C, 4hPyrazole C370%
BrominationBr₂ (1 equiv.), CH₃COOH, RT, 3hPyrazole C582%

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl (–S–C₂H₅) substituent undergoes oxidation to sulfoxide or sulfone derivatives:

  • H₂O₂-Mediated Oxidation : Using 30% H₂O₂ in glacial acetic acid (50°C, 2h) converts –S– to –SO– (sulfoxide).

  • mCPBA Oxidation : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 1h) yields the sulfone (–SO₂–).

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProduct (S-Oxidation State)Yield
H₂O₂AcOH, 50°C, 2hSulfoxide (–SO–)88%
mCPBACH₂Cl₂, 0°C, 1hSulfone (–SO₂–)95%

Cycloaddition Reactions

The exocyclic methylidene group (C5=C) participates in [4+2] Diels-Alder reactions:

  • With Maleic Anhydride : Heating in toluene (110°C, 12h) forms a bicyclic adduct, confirmed by 1H^1H-NMR (δ 5.8–6.2 ppm, olefinic protons) and IR (C=O stretch at 1780 cm⁻¹) .

Computational Insights

Retrosynthetic analysis (Artificial Force Induced Reaction, AFIR) predicts viable pathways for functionalizing the thiazolidinone core:

  • Knoevenagel Condensation : The methylidene group forms via base-catalyzed condensation of thiazolidinone with aldehyde-containing intermediates (e.g., pyrazole aldehydes) .

  • Transition State Modeling : DFT calculations (B3LYP/6-31G*) reveal activation energies of 18–22 kcal/mol for nucleophilic additions at C4 .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Hydrolysis (pH 2): Degrades via ring-opening at C4–N1 (t₁/₂ = 4h at 37°C).

  • Basic Hydrolysis (pH 10): Rapid decomposition (t₁/₂ < 1h) due to thiolate anion formation.

Key Findings

  • The ethylsulfanyl group’s oxidation state modulates electronic effects on the pyrazole ring, altering electrophilic substitution rates.

  • Steric hindrance from the cyclopentyl group directs nucleophilic attacks to the less hindered C4 carbonyl .

  • The Z-configuration of the methylidene group enforces planarity, enhancing Diels-Alder reactivity .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl and pyrazole rings. Key analogues include:

Compound ID/Name Substituents (Pyrazole/Thiazolidinone) Key Structural Features
Target Compound 3-[4-(ethylsulfanyl)phenyl], 1-phenyl Ethylsulfanyl group (electron-withdrawing), cyclopentyl, Z-configuration
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl derivative 3-(3-chloro-4-methoxyphenyl), 1-phenyl Chloro (electron-withdrawing), methoxy (electron-donating)
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl derivative 3-(4-ethoxy-2-methylphenyl), 1-phenyl Ethoxy, methyl groups (steric hindrance, lipophilicity)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene, 3-phenyl Hydroxy group (hydrogen-bond donor), planar aromatic system

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., cyclopentyl vs. isopropyl) influence molecular packing and steric accessibility in biological targets .
  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., 2-hydroxybenzylidene) exhibit intramolecular H-bonding, stabilizing planar conformations and enhancing crystallinity .
Physicochemical Properties
  • Thermal Stability : Crystallographic studies of analogues (e.g., hydroxybenzylidene derivative) reveal that planar aromatic systems and H-bonding networks improve thermal stability .

Biological Activity

(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone core structure, characterized by a thiazolidine ring with a thione group at position 2 and various substituents that influence its biological activity. The presence of the cyclopentyl and ethylsulfanyl groups, along with the pyrazole moiety, plays a significant role in determining its pharmacological effects.

Biological Activities

Research indicates that thiazolidinones exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Thiazolidinones have been shown to possess antioxidant properties, which help in mitigating oxidative stress and protecting cells from damage.
  • Anticancer Activity : Several studies have reported that derivatives of thiazolidinone can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Thiazolidinones have been found to exhibit antimicrobial activity against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be significantly influenced by its substituents. Modifications at specific positions on the thiazolidinone ring can enhance or reduce its potency against targeted biological pathways. For instance:

Substituent PositionModification TypeEffect on Activity
Position 2EthylsulfanylIncreases anticancer activity
Position 3CyclopentylEnhances antioxidant properties
Position 5Pyrazole moietyImproves anti-inflammatory effects

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazolidinone derivatives in various therapeutic areas:

  • Anticancer Studies : A study evaluated the anticancer effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The results showed that specific derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Activity : In vitro experiments demonstrated that compounds similar to (5Z)-3-cyclopentyl-5-{...} effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-3-cyclopentyl-...?

The compound can be synthesized via condensation of a substituted benzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazolidinone core. Key steps include:

  • Schiff base formation : Reacting 4-(ethylsulfanyl)benzaldehyde derivatives with thiosemicarbazide in ethanol or methanol under reflux (60–80°C) .
  • Cyclization : Using chloroacetic acid and sodium acetate in a DMF-acetic acid mixture to close the thiazolidinone ring .
  • Purification : Recrystallization from DMF-ethanol mixtures improves yield (reported 65–75% purity) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and Z-configuration of the exocyclic double bond .
  • X-ray crystallography : Resolves stereochemistry (e.g., (Z)-configuration in thiazolidinone hybrids, as shown in similar compounds with cyclopropyl groups) .
  • IR spectroscopy : Identifies thioxo (C=S) and carbonyl (C=O) stretches at ~1250 cm⁻¹ and 1700 cm⁻¹, respectively .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Antioxidant activity : Measure DPPH radical scavenging at 517 nm .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Docking studies : Use AutoDock Vina to model interactions with kinases or antimicrobial targets (e.g., EGFR, DHFR) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers address contradictions in reaction yields from different synthetic protocols?

  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize variables (e.g., solvent polarity, temperature) .
  • Mechanistic studies : Use LC-MS to track intermediates and identify yield-limiting steps (e.g., incomplete cyclization) .

Q. What are the structure-activity relationships (SAR) for modifying the thiazolidinone core?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance cytotoxicity (IC₅₀ values <10 µM in some analogs) .
  • Stereochemistry : (Z)-configured exocyclic double bonds improve binding to hydrophobic enzyme pockets .

Q. How can purification methods be optimized to enhance compound stability?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate degradation products .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying under vacuum .

Q. What are the challenges in scaling up synthesis under flow chemistry conditions?

  • Reactor design : Tubular reactors with controlled residence times (2–5 min) prevent byproduct formation .
  • In-line monitoring : Integrate UV-vis spectroscopy to detect real-time reaction progress .

Data Contradiction and Methodological Challenges

Q. How to design experiments for analyzing oxidative degradation pathways?

  • Forced degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours, then analyze via HPLC-MS to identify sulfoxide/sulfone derivatives .
  • Kinetic studies : Plot degradation rates at varying pH (2–10) to assess stability .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50 kinases (e.g., CDK2, VEGFR2) at 10 µM using ADP-Glo™ assays .
  • IC₅₀ determination : Fit dose-response curves (1 nM–100 µM) to calculate inhibition constants .

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